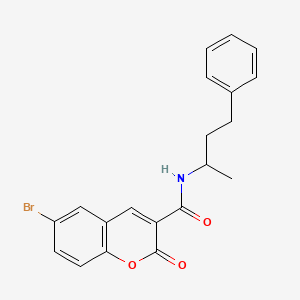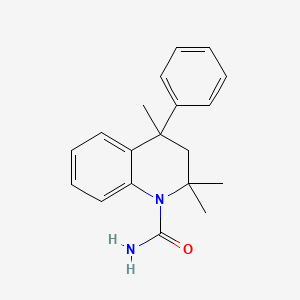
6-bromo-2-oxo-N-(4-phenylbutan-2-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-oxo-N-(4-phenylbutan-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound with the molecular formula C20H18BrNO3 and a molecular weight of 400.27 g/mol . It belongs to the class of chromene derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 6-bromo-2-oxo-N-(4-phenylbutan-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity.
Chemical Reactions Analysis
6-bromo-2-oxo-N-(4-phenylbutan-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other chromene derivatives and related heterocyclic compounds.
Biology: It has shown promising biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for further pharmacological studies.
Medicine: The compound’s potential therapeutic effects are being explored for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Mechanism of Action
The mechanism of action of 6-bromo-2-oxo-N-(4-phenylbutan-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its observed anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
6-bromo-2-oxo-N-(4-phenylbutan-2-yl)-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:
6-bromo-2-oxo-2H-chromene-3-carboxamide: Lacks the phenylbutan-2-yl group, which may result in different biological activities and chemical properties.
2-oxo-N-(4-phenylbutan-2-yl)-2H-chromene-3-carboxamide:
6-bromo-2-oxo-2H-chromene-3-carboxylic acid:
The unique combination of the bromine atom, oxo group, and phenylbutan-2-yl group in this compound contributes to its distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
6-bromo-2-oxo-N-(4-phenylbutan-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-13(7-8-14-5-3-2-4-6-14)22-19(23)17-12-15-11-16(21)9-10-18(15)25-20(17)24/h2-6,9-13H,7-8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZESVLDYLMTAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[2-(5-chloro-1H-indol-3-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5952665.png)
![1-[5-[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol](/img/structure/B5952669.png)
![1-(3-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5952680.png)
![8-METHOXY-5-(2-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE](/img/structure/B5952683.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(3-chlorophenyl)methanone](/img/structure/B5952690.png)
![5-amino-1-[2-(4-chlorophenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B5952702.png)
![N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5952710.png)
![1-[1-({1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B5952722.png)
![5-METHYL-N'-[(3Z)-2-OXO-1-(2-PHENYLETHYL)INDOL-3-YLIDENE]-2H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B5952730.png)
![5-(2-hydroxyphenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5952751.png)
![dimethyl {3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}malonate](/img/structure/B5952756.png)
![2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}PROPYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE](/img/structure/B5952761.png)

![2-(dimethylamino)-7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B5952766.png)
